N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide
CAS No.:
Cat. No.: VC15291781
Molecular Formula: C20H18N2O6S
Molecular Weight: 414.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H18N2O6S |
|---|---|
| Molecular Weight | 414.4 g/mol |
| IUPAC Name | N-(4-morpholin-4-ylsulfonylphenyl)-4-oxochromene-2-carboxamide |
| Standard InChI | InChI=1S/C20H18N2O6S/c23-17-13-19(28-18-4-2-1-3-16(17)18)20(24)21-14-5-7-15(8-6-14)29(25,26)22-9-11-27-12-10-22/h1-8,13H,9-12H2,(H,21,24) |
| Standard InChI Key | SDVCWPIWBQTJMG-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Introduction
N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives. It features a chromene core, a sulfonyl group, and a morpholine moiety, which contribute to its solubility and biological activity. This compound is of interest in medicinal chemistry due to its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties.
Synthesis
The synthesis of N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. These steps require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high purity and yield of the desired product.
Biological Activity and Potential Applications
Preliminary studies suggest that compounds with chromene structures often exhibit diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide may interact with specific biological targets, potentially inhibiting enzymes or receptors involved in signal transduction pathways critical for diseases such as cancer and psychiatric disorders.
Comparison with Similar Compounds
Several compounds share structural similarities with N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide, each exhibiting unique properties:
| Compound Name | Structural Features | Biological Activity | Notable Differences |
|---|---|---|---|
| 6-chloro-N-{4-[ (4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide | Chlorine substituent on chromene | Anticancer, anti-inflammatory | Chlorine enhances lipophilicity |
| N-[4-(aminosulfonyl)phenyl]-2-{[3-(4-chlorophenyl)-...} | Aminosulfonamide group | Antimicrobial | Contains an additional aromatic ring |
| N-[4-(1-OXO-thiomorpholin-4-ylsulfamoyl)-phenyl]-acetamide | Thiomorpholine moiety | Antimicrobial, anti-inflammatory | Features a thiol group instead of sulfonamide |
Research Findings and Future Directions
Research into N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide focuses on its interactions with biological targets and its potential therapeutic applications. Studies suggest that this compound may interact with phosphatidylinositol 3-kinase pathways, which are crucial for cell growth and survival, making it a candidate for further investigation in therapeutic contexts.
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